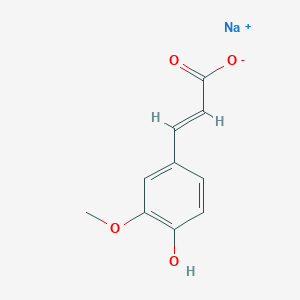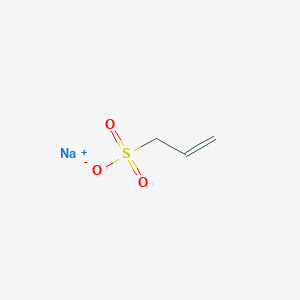
sodium;prop-2-ene-1-sulfonate
概要
説明
Sodium prop-2-ene-1-sulfonate, also known as sodium allylsulfonate, is a white crystalline solid with the chemical formula C3H5NaO3S. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. The compound is highly soluble in water and alcohol, making it suitable for use in aqueous and alcoholic solutions .
準備方法
Synthetic Routes and Reaction Conditions: One common method for preparing sodium prop-2-ene-1-sulfonate involves the reaction of allyl alcohol with sodium methanesulfonate. The reaction is typically carried out at room temperature with continuous stirring for about six hours. The resulting mixture is then filtered to remove any insoluble impurities, concentrated, and cooled to crystallize the product .
Industrial Production Methods: In industrial settings, sodium prop-2-ene-1-sulfonate is produced by reacting allyl alcohol with sodium methanesulfonate in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then dried and packaged for distribution .
化学反応の分析
Types of Reactions: Sodium prop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under heat or in the presence of initiators, forming polymers with unique properties.
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Addition Reactions: The double bond in the prop-2-ene moiety allows for addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as peroxides or azo compounds are commonly used.
Substitution Reactions: Reagents like halogens or nucleophiles are used under mild conditions.
Addition Reactions: Catalysts like acids or bases can facilitate these reactions.
Major Products:
Polymers: Used in various industrial applications.
Substituted Compounds: These can be further processed for use in different chemical industries.
科学的研究の応用
Sodium prop-2-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of ion exchange processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of dyes, coatings, and as a water treatment agent
作用機序
The mechanism of action of sodium prop-2-ene-1-sulfonate primarily involves its ability to undergo polymerization and substitution reactions. The double bond in the prop-2-ene moiety allows it to react with various initiators and reagents, forming polymers and substituted compounds. These reactions are facilitated by the presence of the sulfonate group, which enhances the compound’s reactivity and solubility .
類似化合物との比較
Sodium methanesulfonate: Similar in terms of the sulfonate group but lacks the double bond, making it less reactive in polymerization and addition reactions.
Sodium ethene-1-sulfonate: Contains a similar sulfonate group but differs in the carbon chain length, affecting its reactivity and applications.
Uniqueness: Sodium prop-2-ene-1-sulfonate is unique due to its combination of a sulfonate group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it highly versatile and valuable in various industrial and research applications .
特性
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


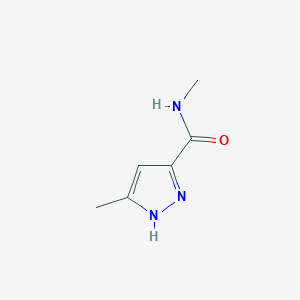
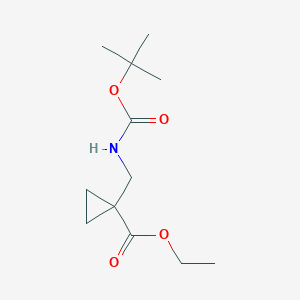
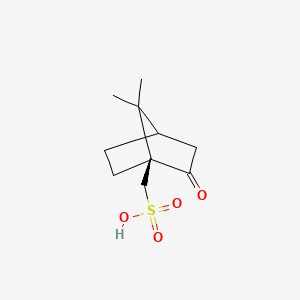
![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)

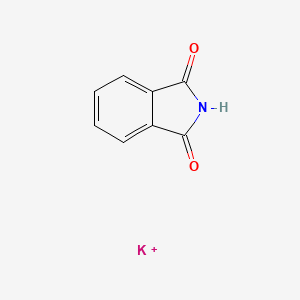
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)
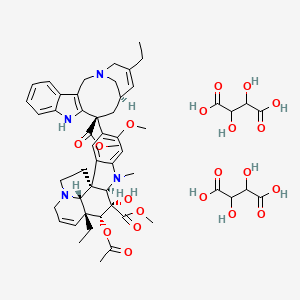
![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
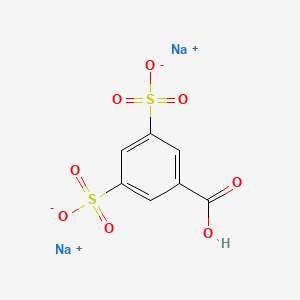

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)
